2-Bromo-5-(methoxymethyl)aniline
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Overview
Description
2-Bromo-5-(methoxymethyl)aniline is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and a methoxymethyl group at the 5-position
Preparation Methods
The synthesis of 2-Bromo-5-(methoxymethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Bromo-5-(methoxymethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-(methoxymethyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may have potential therapeutic properties and are studied for their biological activities.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methoxymethyl)aniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Bromo-5-(methoxymethyl)aniline can be compared with other similar compounds, such as:
2-Bromo-5-methoxyaniline: Similar structure but lacks the methoxymethyl group.
2-Bromoaniline: Lacks both the methoxymethyl and methoxy groups.
5-Methoxyaniline: Lacks the bromine atom.
Properties
IUPAC Name |
2-bromo-5-(methoxymethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDLYDHKNSHNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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